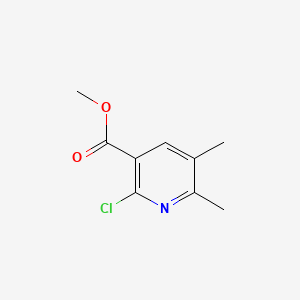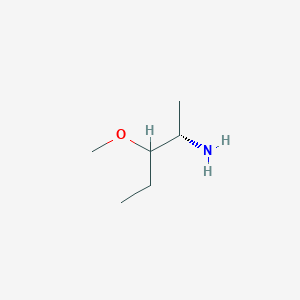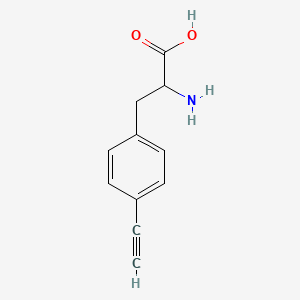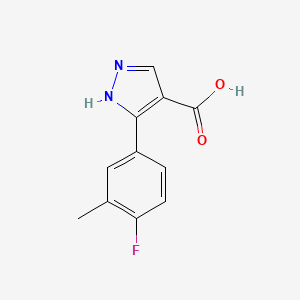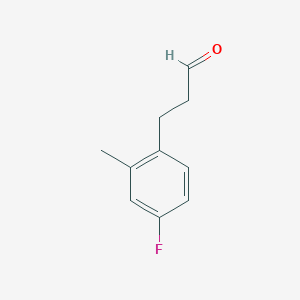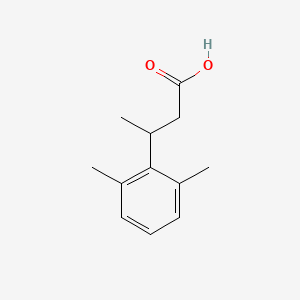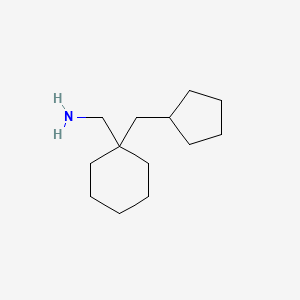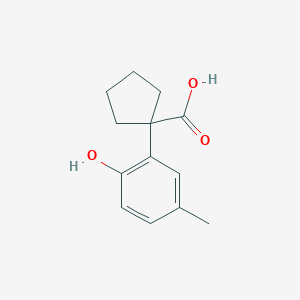
3-((3-Bromothiophen-2-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Bromothiophen-2-yl)methyl)piperidine is an organic compound that features a piperidine ring substituted with a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and bromothiophene groups allows for unique chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 3-bromothiophene.
Formation of the Bromothiophene Intermediate: The 3-bromothiophene is then reacted with a suitable alkylating agent to form the 3-bromothiophen-2-ylmethyl intermediate.
Nucleophilic Substitution: The intermediate is subjected to nucleophilic substitution with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Bromothiophen-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The bromothiophene moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include various substituted thiophenes.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Wissenschaftliche Forschungsanwendungen
3-((3-Bromothiophen-2-yl)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes involving piperidine and thiophene derivatives.
Wirkmechanismus
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, while the piperidine ring can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((2-Bromothiophen-3-yl)methyl)piperidine
- 3-((3-Chlorothiophen-2-yl)methyl)piperidine
- 3-((3-Methylthiophen-2-yl)methyl)piperidine
Uniqueness
3-((3-Bromothiophen-2-yl)methyl)piperidine is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different electronic properties and steric effects compared to its analogs.
Eigenschaften
Molekularformel |
C10H14BrNS |
|---|---|
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
3-[(3-bromothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14BrNS/c11-9-3-5-13-10(9)6-8-2-1-4-12-7-8/h3,5,8,12H,1-2,4,6-7H2 |
InChI-Schlüssel |
VKNXCZIJLXNATQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


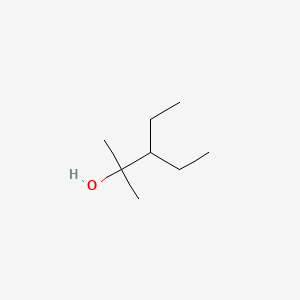
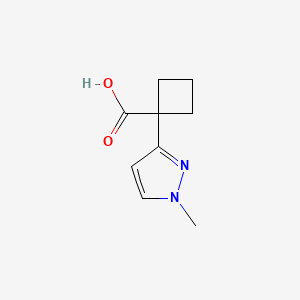
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
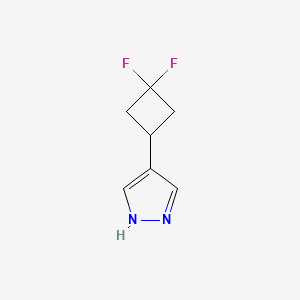
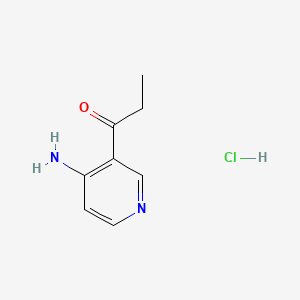
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
